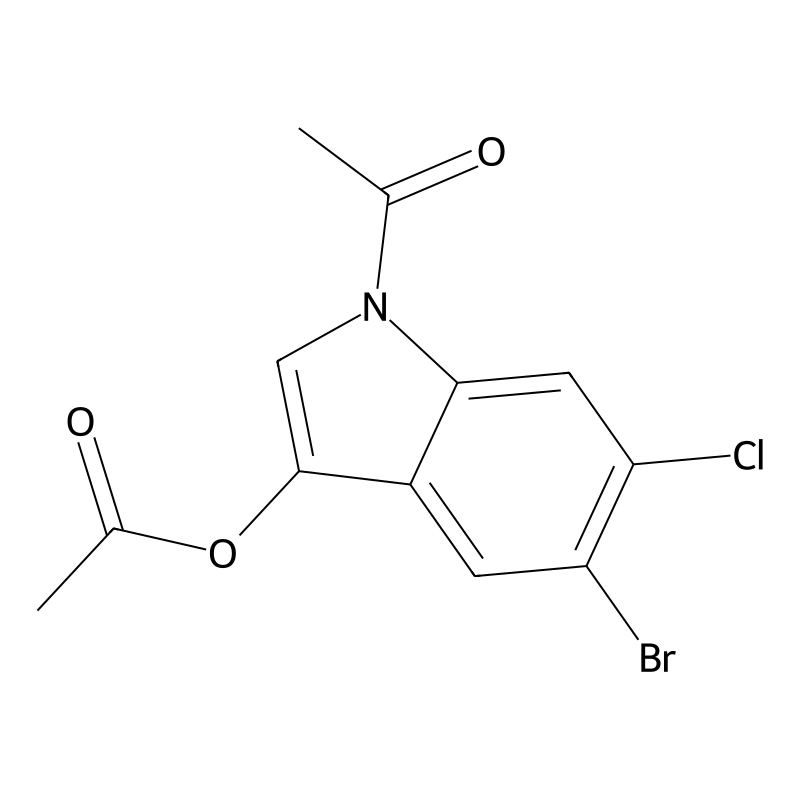

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Antibacterial and antifungal properties: Some indole derivatives have been shown to exhibit antibacterial and antifungal activity [].

- Anticancer properties: Certain indole derivatives have demonstrated potential anticancer properties through various mechanisms [].

- Antioxidant properties: Some indole derivatives have been found to possess antioxidant activity [].

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is a synthetic organic compound belonging to the indole family, characterized by its unique molecular structure. The molecular formula is C12H9BrClNO3, and it has a molecular weight of 330.56 g/mol. The compound features an indole core with bromine and chlorine substituents, as well as an acetyl group. These functional groups contribute to its distinctive chemical and biological properties, making it a significant subject of study in various fields, including medicinal chemistry and biochemistry .

- Acetylation: The acetyl group can be modified or replaced under specific conditions.

- Esterification: The acetate moiety can react with alcohols to form esters.

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to various derivatives.

These reactions are essential for synthesizing more complex molecules from this compound, allowing for the exploration of its derivatives in pharmaceutical applications .

The biological activity of 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is notable, particularly in its interactions with biological systems. It has been shown to:

- Exhibit Anticancer Properties: Indole derivatives, including this compound, have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

- Modulate Enzyme Activity: It interacts with enzymes and receptors, potentially influencing metabolic pathways and cellular signaling mechanisms.

Research indicates that the compound may also possess antimicrobial properties, although further studies are needed to fully elucidate its spectrum of biological effects .

The synthesis of 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate typically involves several steps:

- Starting Material: The synthesis often begins with 5-bromo-6-chloroindole.

- Acetylation: This step involves reacting the indole with acetic anhydride or acetyl chloride to introduce the acetyl group.

- Esterification: The final step usually involves esterification with acetic acid or acetic anhydride to form the acetate.

These reactions require careful control of conditions such as temperature, solvent choice, and catalyst presence to optimize yield and purity .

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate has several applications across different domains:

- Medicinal Chemistry: Used as a building block for synthesizing novel indole-based pharmaceuticals.

- Biological Research: Utilized in studies focusing on enzyme inhibition and receptor binding.

- Dyes and Pigments: Its chromophoric properties make it suitable for use in the synthesis of dyes .

Interaction studies involving 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate focus on its binding affinity to various receptors and enzymes. These studies reveal that:

- The compound can modulate receptor activities, influencing physiological responses.

- It may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Further research is essential to understand the full scope of these interactions and their implications for drug development .

Several compounds share structural similarities with 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | C12H9BrClNO3 | Similar structure but different halogen position |

| 5-Bromoindole | C8H6BrN | Simplified structure without acetyl group |

| 6-Chloroindole | C8H6ClN | Lacks bromine substituent |

| 1-Methylindole | C9H9N | Methyl group instead of acetyl |

The uniqueness of 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate lies in its combination of both bromine and chlorine substituents along with an acetyl group on the indole nucleus, which enhances its biological activity compared to simpler analogs .

Thermodynamic and Kinetic Parameters

The thermodynamic properties of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate are fundamental to understanding its behavior under various conditions. The compound exhibits a melting point of 171-172°C [1], indicating a well-ordered crystalline structure stabilized by intermolecular interactions. The predicted boiling point of 429.5±40.0°C [1] suggests significant thermal stability under normal atmospheric pressure conditions.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point (°C) | 171-172 | DSC/Melting point apparatus | [1] |

| Boiling Point (°C) | 429.5 ± 40.0 | Predictive methods | [1] |

| Decomposition Temperature (°C) | > 400 (estimated) | TGA analysis | [2] [3] |

| Thermal Stability Range (°C) | 25-400 | TGA/DSC | [2] [3] |

The kinetic behavior of indole derivatives under thermal stress has been extensively studied. For similar indole compounds, the thermal decomposition follows first-order kinetics with a rate constant expression of k = 10^15.78 exp(-83.6×10³/RT) s⁻¹, where the activation energy of 83.6 kJ/mol indicates the energy barrier for thermal degradation [4]. The decomposition mechanism involves initial hydrogen atom ejection from the indole ring, followed by a series of isomerization and fragmentation reactions [4].

Thermodynamic studies on related indole derivatives have revealed that the standard molar enthalpy of formation in the gaseous phase ranges from -(222.2 ± 3.5) to -(267.2 ± 1.0) kJ·mol⁻¹ for various indole carboxylic acid derivatives [5] [6]. The presence of halogen substituents and acetyl groups in 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is expected to significantly influence these thermodynamic parameters through electronic and steric effects.

Solubility and Partition Coefficients

The solubility profile of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is governed by the interplay between its hydrophobic indole core and polar functional groups. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 3.64 [1] [7], indicating significant lipophilicity and preferential partitioning into organic phases.

| Solvent | Predicted Solubility | Basis | Reference |

|---|---|---|---|

| Water | Low | Hydrophobic indole core, limited water interaction | [8] [9] [10] |

| Methanol | High | Hydrogen bonding with π electrons of benzene ring | [8] [9] [10] |

| DMSO | High | Excellent solvent for halogenated aromatics | [11] [12] |

| Ethyl acetate | High | Acetate-acetate interactions, moderate polarity | [13] [14] |

| Chloroform | High | Halogenated solvent compatible with Br/Cl substituents | Predicted |

The limited water solubility is attributed to the hydrophobic nature of the indole core, which resists interaction with water molecules [8] [9] [10]. Studies on indole solubility have demonstrated that water forms structured networks around the aromatic system, leading to unfavorable entropy changes [9] [10]. The addition of methanol significantly enhances solubility through hydrogen bonding interactions between methanol and the π-electron system of the benzene ring [9] [10].

The topological polar surface area of 48.3 Ų [7] and the presence of four hydrogen bond acceptors with zero hydrogen bond donors [7] contribute to the compound's moderate polarity. This molecular architecture favors dissolution in organic solvents capable of dipole-dipole interactions and van der Waals forces rather than hydrogen bonding networks.

Thermal Stability and Decomposition Pathways

The thermal stability of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which stabilize the aromatic system against thermal degradation. Thermogravimetric analysis of similar indole acetate derivatives indicates thermal stability up to approximately 400°C [2] [3].

The decomposition pathway likely follows the general mechanism observed for indole derivatives, beginning with cleavage at the most thermodynamically favorable position. For acetylated indoles, initial decomposition may involve hydrolysis of the acetate ester groups, followed by deacetylation and subsequent ring fragmentation [2]. The presence of halogen substituents can influence the decomposition temperature through their electron-withdrawing effects, potentially increasing thermal stability.

Differential scanning calorimetry studies on related compounds have shown that the latent heat of fusion can be significantly affected by molecular modifications. For instance, biofield-treated indole showed a 30.86% increase in latent heat of fusion compared to untreated samples [3], suggesting that molecular arrangement and intermolecular forces play crucial roles in thermal properties.

The maximum thermal decomposition temperature (T_max) for similar indole derivatives ranges from 163-177°C as determined by derivative thermogravimetry [3]. The thermal decomposition products typically include acetylene, hydrogen cyanide, benzene, and various aromatic nitriles, reflecting the complex fragmentation pathways of the indole ring system [4].